Computed Lipophilicity Comparison: 4-CF₃ vs. 4-CH₃ and 4-H Analogs
The computed partition coefficient (XLogP3-AA) for 4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is –0.1, compared to –0.6 for the 4-methyl analog and –0.8 for unsubstituted maleic hydrazide. This represents a ΔXLogP of +0.7 versus the parent scaffold and +0.5 versus the methyl congener, translating to approximately 5-fold higher predicted lipophilicity relative to maleic hydrazide [1][2]. The increased lipophilicity is directly attributable to the hydrophobic volume and strong electron-withdrawing character of the CF₃ group, which reduces overall molecular polarity despite adding three electronegative fluorine atoms.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = –0.1 |
| Comparator Or Baseline | Maleic hydrazide (4-H): XLogP3 = –0.8; 4-Methyl-1,2-dihydropyridazine-3,6-dione (4-CH₃): XLogP3-AA = –0.6 |
| Quantified Difference | ΔXLogP = +0.7 vs. 4-H; ΔXLogP = +0.5 vs. 4-CH₃ (~5-fold theoretical P increase vs. parent) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18 for target and 4-methyl analog; release 2025.09.15 for maleic hydrazide) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability, metabolic stability, and plasma protein binding, making the 4-CF₃ analog a distinct choice for programs requiring balanced hydrophilicity/lipophilicity profiles that cannot be achieved with the 4-H or 4-CH₃ analogs.
- [1] PubChem CID 66941585: 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione. XLogP3-AA = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1154868-54-8 View Source
- [2] PubChem CID 21954 (Maleic hydrazide): XLogP3 = -0.8. PubChem CID 79826 (4-Methyl-1,2-dihydropyridazine-3,6-dione): XLogP3-AA = -0.6. View Source
